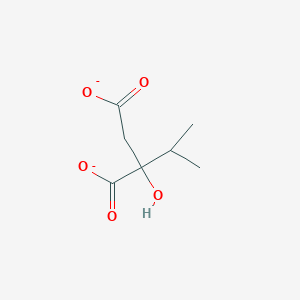
(2S)-5,6-dioxo-2,4-dihydro-1H-indole-2-carboxylic acid
Overview
Description
The description of an organic compound usually includes its molecular formula, structural formula, and functional groups. The compound’s IUPAC name can also provide information about its structure .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s atomic arrangement, functional groups, and molecular weight .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide insights into the compound’s reactivity and stability. The compound’s functional groups often play a key role in determining its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and acidity or basicity. These properties can be influenced by the compound’s molecular structure .Scientific Research Applications
Oxidation Chemistry
The oxidation chemistry of (2S)-5,6-dioxo-2,4-dihydro-1H-indole-2-carboxylic acid has been investigated in various solutions. Studies using voltammetric methods, spectral studies, and other techniques revealed the formation of different products, including dioxindoles and dimers. A detailed interpretation of the redox mechanism of this compound in neutral aqueous medium has been presented, accounting for the formation of various products (Goyal & Sangal, 2005).
Synthesis and Biological Activity
A series of derivatives of this compound were synthesized for potential therapeutic applications. These derivatives showed significant antibacterial and moderate antifungal activities, suggesting their potential in developing new antimicrobial agents (Raju et al., 2015).
Novel Synthesis Methods
New methods for the synthesis of functionalized derivatives based on acid-catalyzed alkenylation with derivatives of 4-pyrone-2-carboxylic acid were developed. These methods highlight the importance of this compound as a building block in organic synthesis (Obydennov et al., 2016).
Antioxidant Potentials
Studies on novel indole-2-carboxylic acid derivatives demonstrated their potential as antioxidants. Some synthesized compounds showed higher antioxidant activity, indicating their relevance in the development of antioxidant agents (Naik et al., 2012).
Molecular Structures and Vibrational Spectra
Research on the crystal and molecular structures of indole-2-carboxylic acid provided insights into its structural properties. This knowledge is crucial for understanding its chemical behavior and interactions (Morzyk-Ociepa et al., 2004).
Synthesis of Pharmacologically Active Indoles
Formylation and other reactions with indole-2-carboxylic acid led to the creation of pharmacologically active indoles. These compounds were tested for anti-inflammatory and other biological activities, showing the compound's utility in medicinal chemistry (Hishmat et al., 1999).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-5,6-dioxo-2,4-dihydro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h1,3,6,10H,2H2,(H,13,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZOQLKEDKSKJR-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(NC2=CC(=O)C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C[C@H](NC2=CC(=O)C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-5,6-dioxo-2,4-dihydro-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



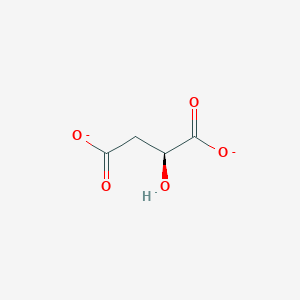
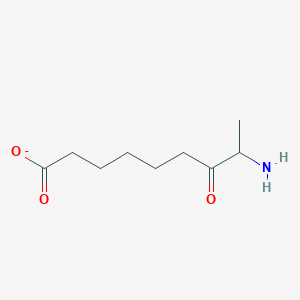
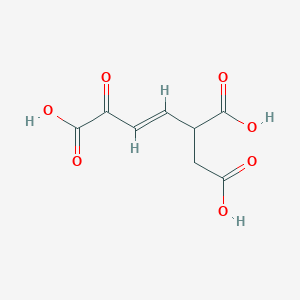

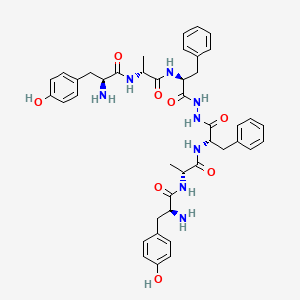
![[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] naphthalene-1-carboxylate](/img/structure/B1240348.png)
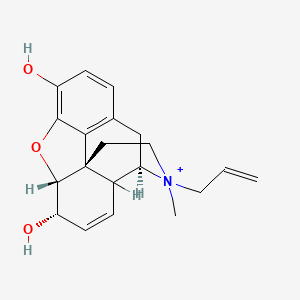
![(3E)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B1240350.png)
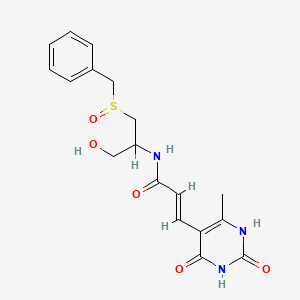
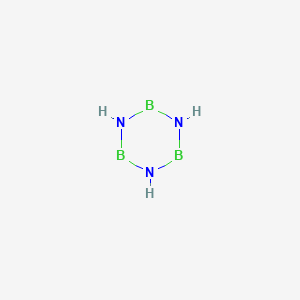
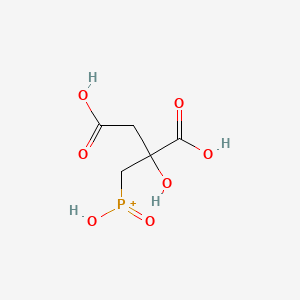

![(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1240360.png)
